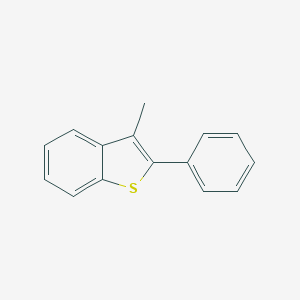
3-Methyl-2-phenyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-1-benzothiophene is a useful research compound. Its molecular formula is C15H12S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Methyl-2-phenyl-1-benzothiophene has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Pharmacological Properties
Research indicates that benzothiophene derivatives exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer effects. The compound acts on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.
Case Study:
A study demonstrated that derivatives of benzothiophene could activate PPARs, leading to beneficial effects in conditions like diabetes and hyperlipidemia. The activation of these receptors can influence cellular processes related to inflammation and metabolic syndrome, making these compounds promising candidates for drug development aimed at treating metabolic disorders and inflammatory diseases .
| Property | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | |
| Analgesic | Pain relief | |
| Anticancer | Inhibits cancer cell proliferation |
Material Science
In addition to its medicinal applications, this compound is also being explored in material science.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication.
Case Study:
Research has shown that incorporating benzothiophene derivatives into the active layers of OLEDs enhances light emission efficiency and stability. This property is attributed to the compound's favorable energy levels and charge transport characteristics .
| Application | Benefit | Reference |
|---|---|---|
| OLEDs | Enhanced light emission | |
| OPVs | Improved energy conversion efficiency |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
Synthetic Pathways
The compound can be synthesized through various methods, including palladium-catalyzed reactions that allow for the functionalization of the benzothiophene core. This versatility makes it a valuable building block for developing more complex molecules.
Case Study:
Recent advancements have demonstrated efficient synthetic routes to obtain this compound with high yields and purity. These methods facilitate the exploration of its derivatives, which may possess enhanced biological activities or novel properties .
Propriétés
Numéro CAS |
10371-50-3 |
|---|---|
Formule moléculaire |
C15H12S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
BYLWUDAFLSDOJE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















